molecular formula C24H20ClN3OS2 B15013843 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B15013843
M. Wt: 466.0 g/mol
InChI Key: VNIJHEUQPKDDNE-UHFFFAOYSA-N
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Description

The compound 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a structurally complex molecule featuring a benzothiazole core substituted with a Schiff base moiety (4-chlorophenylmethylideneamino) at position 6 and a sulfanyl-acetamide group at position 2, further linked to a phenylethyl chain. The sulfanyl group may enhance metabolic stability compared to oxygen-based linkers, while the phenylethyl substituent could influence lipophilicity and receptor binding . Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs—such as N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1, )—highlight its relevance in drug discovery, particularly as intermediates or bioactive scaffolds.

Properties

Molecular Formula

C24H20ClN3OS2

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H20ClN3OS2/c25-19-8-6-18(7-9-19)15-27-20-10-11-21-22(14-20)31-24(28-21)30-16-23(29)26-13-12-17-4-2-1-3-5-17/h1-11,14-15H,12-13,16H2,(H,26,29)

InChI Key

VNIJHEUQPKDDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anticancer agent, with studies showing it may induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-Chlorophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Reported Activity/Applications References
Target Compound Benzothiazole 4-Chlorophenyl Schiff base, sulfanyl-acetamide, phenylethyl chain Hypothesized kinase inhibition
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () Acetamide 4-Bromophenyl, 4-chlorophenyl Antimicrobial, crystal engineering
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1, ) Benzothiazole Ethoxy, 4-chlorophenyl acetamide Pharmaceutical intermediate
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () Acetamide Chloro, ethyl-methylphenyl, methoxy-methylethyl Herbicide (inferred from journal focus)

Key Differences and Implications

Benzothiazole vs. This could improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Substituent Effects :

  • The 4-chlorophenyl group is common across all compared compounds, suggesting a role in electron-withdrawing effects or halogen bonding. However, the phenylethyl chain in the target compound introduces steric bulk absent in simpler analogs, possibly modulating selectivity .
  • The Schiff base (imine) in the target compound’s benzothiazole scaffold is absent in EP3348550A1, which may alter redox activity or metal coordination properties .

Biological Activity :

  • While N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide demonstrates antimicrobial activity via crystal packing stabilized by N–H···O hydrogen bonds , the target compound’s benzothiazole core and sulfanyl group align more closely with kinase inhibitors (e.g., dasatinib analogs) .
  • The herbicidal activity of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () highlights the diversity of acetamide applications, though the target compound’s complexity likely shifts its utility toward pharmaceuticals .

Research Findings and Data

Crystallographic Insights

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Crystal packing involves intermolecular N–H···O hydrogen bonds, forming chains along [010].
  • Target Compound: No direct crystallographic data are available, but SHELX refinement methods () would be critical for resolving its complex stereochemistry, particularly the (E)-configured Schiff base and sulfanyl-acetamide torsion angles .

Hypothesized Bioactivity

  • The sulfanyl group could act as a hydrogen-bond acceptor, while the phenylethyl chain may occupy hydrophobic subpockets .

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